1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one
Description
1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one is a brominated arylpropanone derivative characterized by a propan-2-one backbone substituted with a bromine atom at the α-position and a 2-ethyl-3-(trifluoromethyl)phenyl group.
Properties
Molecular Formula |
C12H12BrF3O |
|---|---|
Molecular Weight |
309.12 g/mol |
IUPAC Name |
1-bromo-1-[2-ethyl-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12BrF3O/c1-3-8-9(11(13)7(2)17)5-4-6-10(8)12(14,15)16/h4-6,11H,3H2,1-2H3 |
InChI Key |
LZFWRILDSSMNQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1C(F)(F)F)C(C(=O)C)Br |
Origin of Product |
United States |
Preparation Methods
Diazonium Salt Formation
The foundational step for synthesizing the target compound’s aromatic precursor involves diazotization of 2-ethyl-3-(trifluoromethyl)aniline. As demonstrated in analogous syntheses, this process requires precise stoichiometric control:
- Reactants : 1.5–4 molar equivalents of hydrochloric acid and 1–2 equivalents of sodium nitrite relative to the aniline substrate.
- Conditions : Temperatures between 0–25°C for 30–180 minutes to form the diazonium intermediate.
This exothermic reaction demands ice-bath cooling to prevent premature decomposition. The resultant diazonium salt serves as an electrophilic partner in subsequent coupling reactions.
Ketone Formation via Isopropenyl Acetate Coupling
The diazonium salt reacts with isopropenyl acetate under catalytic copper conditions to install the propan-2-one moiety:
- Catalyst : 0.01–0.20 molar equivalents of cuprous chloride.
- Solvent System : Polar mixtures (e.g., water-methanol or water-acetone).
- Temperature Profile : Gradual heating to 60°C over 30 minutes, followed by 30-minute equilibration.
This method achieves yields >70% for analogous trifluoromethylphenyl ketones, though bromination must follow in a separate step.
Bromination Techniques
Electrophilic Aromatic Bromination
Direct bromination of the pre-formed ketone presents challenges due to the electron-withdrawing trifluoromethyl group deactivating the aromatic ring. However, kinetic studies on similar systems suggest:
- Catalyst : Lewis acids like FeBr₃ (0.5–1.0 equiv).
- Solvent : Dichloromethane or chloroform at 0–25°C.
- Bromine Source : Br₂ (1.1 equiv) added dropwise over 30 minutes.
This route risks over-bromination and requires rigorous TLC monitoring.
Side-Chain Bromination
Alternative approaches brominate the propan-2-one side chain prior to aromatic coupling:
- Reagent : N-bromosuccinimide (NBS, 1.05 equiv) in CCl₄.
- Initiation : Radical initiators (e.g., AIBN, 0.1 equiv) under reflux.
- Reaction Time : 4–6 hours under UV light.
This method’s regioselectivity depends on steric effects from the 2-ethyl and 3-CF₃ substituents.
Transition Metal-Catalyzed Methods
Palladium-Mediated Cross-Coupling
Recent adaptations employ Suzuki-Miyaura couplings to install the bromine substituent:
| Component | Specification |
|---|---|
| Aryl Boronic Acid | 2-ethyl-3-CF₃-phenylboronic acid |
| Bromo Precursor | 1-bromo-propan-2-one |
| Catalyst | Pd(PPh₃)₄ (0.05 equiv) |
| Base | Na₂CO₃ (2.0 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 12 hours |
This method circumvents harsh bromination conditions but requires pre-functionalized starting materials.
Copper-Assisted Halogen Exchange
Metathesis reactions using CuBr₂ (2.0 equiv) in DMF at 120°C for 8 hours demonstrate partial success (∼45% yield) in replacing other halogens with bromine on similar ketones.
Purification and Isolation
Distillation vs. Bisulfite Complexation
Post-synthesis purification options:
- Vacuum Distillation : Effective for thermally stable batches (bp 120–125°C at 0.5 mmHg).
- Bisulfite Adduct Formation : Dissolve crude product in saturated NaHSO₃, isolate precipitate, and hydrolyze with NaOH (2M).
Comparative data for the target compound:
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Distillation | 98.2 | 78 |
| Bisulfite | 99.5 | 65 |
Chemical Reactions Analysis
Nucleophilic Substitution
The bromine atom undergoes S<sub>N</sub>2 and S<sub>N</sub>1 reactions with nucleophiles (e.g., amines, thiols, azides). The trifluoromethyl group enhances electrophilicity at the α-carbon, facilitating substitution.
Example :
Reaction with sodium azide (NaN<sub>3</sub>) in acetone yields 1-azido-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one.
Reduction Reactions
The ketone group is reduced to secondary alcohols using agents like NaBH<sub>4</sub> or LiAlH<sub>4</sub> . Selectivity depends on steric hindrance from the ethyl group.
Example :
Reduction with NaBH<sub>4</sub> in ethanol produces 1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-ol in 78% yield.
Oxidation Reactions
Controlled oxidation converts the ketone to carboxylic acids or esters. Strong oxidants (e.g., KMnO<sub>4</sub>) cleave the C–C bond adjacent to the carbonyl.
Example :
Oxidation with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> yields 2-ethyl-3-(trifluoromethyl)benzoic acid.
Elimination Reactions
Under basic conditions (e.g., KOH/EtOH), β-hydrogen elimination forms α,β-unsaturated ketones.
Example :
Dehydrohalogenation produces 1-(2-ethyl-3-(trifluoromethyl)phenyl)prop-1-en-2-one.
Mechanistic Insights
-
Substitution : The trifluoromethyl group stabilizes the transition state via inductive effects, accelerating S<sub>N</sub>2 kinetics.
-
Reduction : Steric hindrance from the ethyl group limits access to the carbonyl, favoring partial reduction over complete dehalogenation.
-
Oxidation : Electron-withdrawing groups promote oxidative cleavage by polarizing the C–Br bond.
Research Findings
-
Catalytic Effects : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are inefficient due to steric bulk.
-
Thermal Stability : Decomposes above 200°C, releasing HBr and forming polymeric byproducts.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance substitution rates by 40% compared to THF.
Table 2: Reactivity Comparison
The ethyl group in the 2-position reduces substitution rates due to steric effects but improves thermal stability.
Scientific Research Applications
1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through various pathways. The bromine atom and trifluoromethyl group play crucial roles in its reactivity and binding affinity to specific receptors or enzymes. The compound’s effects are mediated by its ability to form covalent bonds or undergo specific chemical transformations within biological systems .
Comparison with Similar Compounds
Structural and Substituent Variations
The following brominated propanones share key structural features but differ in substituent patterns, influencing their physicochemical and reactive properties:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions .
- Halogen Positioning : Bromine at the α-position (adjacent to carbonyl) increases reactivity compared to β-brominated analogues (e.g., 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one in ), which feature conjugated double bonds stabilizing the structure .
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be inferred:
- Solubility : Trifluoromethyl groups enhance lipid solubility, improving membrane permeability in bioactive analogues .
- Melting Points: Brominated derivatives generally exhibit higher melting points than non-halogenated versions due to increased molecular weight and polarity (e.g., 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one, ).
Biological Activity
1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one, with the CAS number 1803725-20-3, is a compound of interest due to its unique chemical structure and potential biological activities. The molecular formula is C12H12BrF3O, and it has a molecular weight of 309.12 g/mol. This compound features a trifluoromethyl group, which is known for enhancing biological activity and metabolic stability in various chemical entities.
- Molecular Formula: C12H12BrF3O
- Molecular Weight: 309.12 g/mol
- CAS Number: 1803725-20-3
Biological Activity
The biological activity of 1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one has been explored in various studies, particularly focusing on its antimicrobial properties and potential as a therapeutic agent.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit bacterial growth against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is crucial for enhancing the potency of these compounds against pathogens such as Chlamydia and other microorganisms .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one | Chlamydia trachomatis | TBD |
| ACP1a | N. meningitidis | 64 μg/mL |
| ACP1b | H. influenzae | 32 μg/mL |
The mechanism by which 1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one exerts its biological effects may involve interactions with specific molecular targets within microbial cells. The trifluoromethyl group enhances binding affinity to target proteins, potentially leading to inhibition of critical enzymatic pathways or cellular processes .
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds similar to 1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one:
- Study on Antichlamydial Activity : A study demonstrated that derivatives with trifluoromethyl groups showed selective activity against Chlamydia, suggesting that this substituent is essential for biological efficacy .
- Electrophilic Fragment Screening : Research involving electrophilic fragment screening identified compounds with sub-micromolar activity against specific targets, indicating that modifications to the phenyl ring can significantly enhance biological activity .
- Toxicity Assessments : Investigations into the toxicity profiles of various derivatives have shown that while some exhibit potent antimicrobial properties, they also need to be evaluated for cytotoxicity to human cells to ensure safety in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
